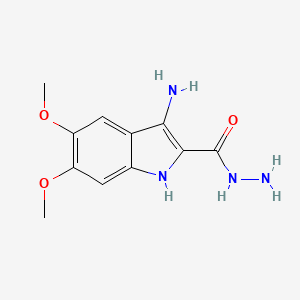

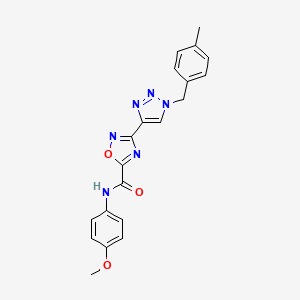

3,4-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3,4-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are often explored for their potential applications in medicinal chemistry due to their ability to interact with various biological targets. Although the specific compound is not directly studied in the provided papers, similar compounds with modifications on the benzamide moiety have been synthesized and evaluated for their biological properties, such as antimicrobial activities and enzyme inhibition .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an amine with a carboxylic acid or its derivatives. For instance, paper describes the synthesis of a series of carboxamides by condensing an amino thiophene derivative with different aldehydes, followed by further reactions to introduce additional functional groups. Similarly, the synthesis of the compound of interest would likely involve the condensation of 3,4-dimethoxyaniline with 4-propan-2-yloxybenzoyl chloride under suitable conditions to form the benzamide linkage.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using techniques such as X-ray diffraction, as demonstrated in paper , where the crystal structure of a related compound was determined. The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT), which provides insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These properties are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on the substituents present on the benzene rings. For example, the presence of methoxy groups can influence the electron density of the aromatic system, potentially affecting reactions such as electrophilic aromatic substitution. The propan-2-yloxy group could also participate in reactions, depending on its position relative to the benzamide moiety. The reactivity of these compounds can be further explored through molecular electrostatic potential (MEP) surface maps, as mentioned in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the aromatic rings. The presence of dimethoxy groups could increase the solubility of the compound in organic solvents, while the propan-2-yloxy group might affect the compound's lipophilicity, which is important for its potential as a drug molecule. The antioxidant properties of similar compounds have been determined using assays like the DPPH free radical scavenging test, as seen in paper , which could also be relevant for the compound .

科学的研究の応用

Synthesis and Characterization

- Synthesis and Docking Studies : A study involving the synthesis of compounds related to 3,4-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide, explored their antimicrobial properties and involved molecular docking studies to assess their potential biological activities. This research highlights the compound's utility in developing antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Evaluation and Potential Applications

- Anti-Inflammatory and Analgesic Agents : Novel derivatives of visnaginone and khellinone, related to the chemical structure of interest, were synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds were found to inhibit COX-2 selectively, suggesting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Synthesis Techniques

- 'One-Pot' Reductive Cyclization : A study reported the synthesis of a compound via 'one-pot' reductive cyclization, utilizing 3,4-dimethoxybenzaldehyde, showcasing an efficient methodology for preparing structurally complex molecules. This demonstrates the compound's relevance in synthetic organic chemistry, offering a pathway to synthesize novel chemical entities (Bhaskar, Kumar, Hanumanthappa, & Vijaykumar, 2019).

Material Science Applications

- Polysiloxane-block-polyimides : Research into polysiloxane-block-polyimides, incorporating elements related to the compound of interest, focuses on developing materials with specific surface and morphological characteristics. These materials have potential applications in various industries, including electronics and coatings (Furukawa, Yamada, Furukawa, Yuasa, & Kimura, 1997).

特性

IUPAC Name |

3,4-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-12(2)23-15-8-6-14(7-9-15)19-18(20)13-5-10-16(21-3)17(11-13)22-4/h5-12H,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQBWGSVIBZHED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2504966.png)

![N-[4-(Hydrazinocarbonyl)phenyl]butanamide](/img/structure/B2504973.png)

![[6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid](/img/structure/B2504974.png)

![N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2504978.png)

![2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2504980.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone](/img/structure/B2504985.png)